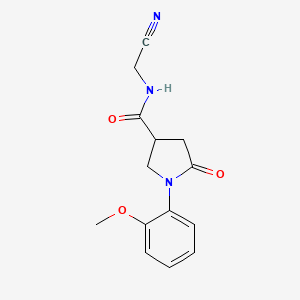

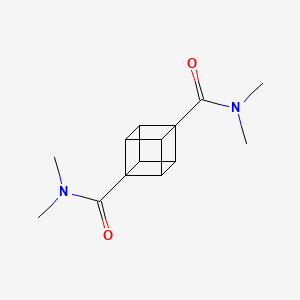

![molecular formula C18H17NO2 B2683873 5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole CAS No. 478066-24-9](/img/structure/B2683873.png)

5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(2,3-Dimethylphenoxy)methyl]-3-phenylisoxazole, also known as 5-DMPI, is an organic compound with a wide range of applications in scientific research. It is a highly potent and selective inhibitor of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Its unique structure and properties make it a valuable tool for studying the metabolism of drugs and other xenobiotics.

Applications De Recherche Scientifique

Tautomerism and Isotopic Effects

Tautomerism of heteroaromatic compounds, including isoxazoles, has been investigated through infra-red and ultra-violet spectra. Studies have shown that compounds such as 3,4-dimethyl-5-hydroxyisoxazole exist in specific forms depending on the solution and phase, and the basicities of isoxazole derivatives have been documented (A. Boulton & A. Katritzky, 1961). Additionally, isotopic effects on tautomeric behaviors of 5-phenoxy- and 5-(2,6-dimethylphenoxy)-tetrazole have been examined, revealing distinctions in rotational barriers and chemical shifts upon D2O addition, which are pertinent to understanding the molecular dynamics of related compounds (N. Pesyan, 2011).

Lithiation Reactions

The lithiation of methyl-substituted isoxazoles, including 3,5-dimethylisoxazole, using n-butyllithium, demonstrates diverse reactions such as lateral lithiation, ring cleavage, and addition to the ring. These reactions facilitate the synthesis of acetic acids and other derivatives from isoxazole compounds, highlighting the chemical versatility and potential for functionalization of isoxazole rings (R. Micetich, 1970).

Photoelectron Angular Distribution

Research into the photoelectron spectra of isoxazole and derivatives, including 3,5-dimethylisoxazole, has provided insights into their electronic structures and behaviors under photoionization. This research aids in understanding the electronic properties of isoxazoles, which is crucial for their potential applications in electronic materials and photonics (Tsunetoshi Kobayashi et al., 1982).

Photochemical Reactions

The study of photochemical reactions of isoxazoles, including 3,5-dimethyl- and 3-methyl-5-phenylisoxazole, shows that these compounds can undergo photo-induced solvent attack and isomerization. This demonstrates the reactivity of isoxazole rings under light exposure, which can be utilized in designing light-sensitive materials or in understanding the degradation pathways of isoxazole-based compounds (SatoTadashi et al., 1973).

Propriétés

IUPAC Name |

5-[(2,3-dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-7-6-10-18(14(13)2)20-12-16-11-17(19-21-16)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZIQQZVDVSYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2=CC(=NO2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666239 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(2,3-Dimethylphenoxy)methyl]-3-phenyl-1,2-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

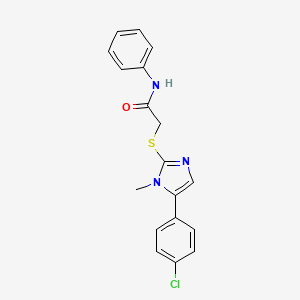

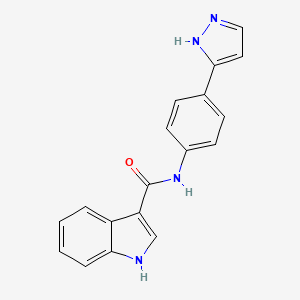

![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)

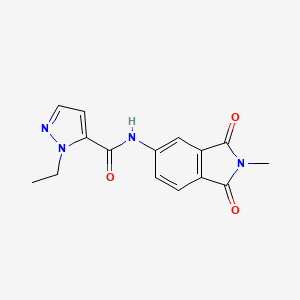

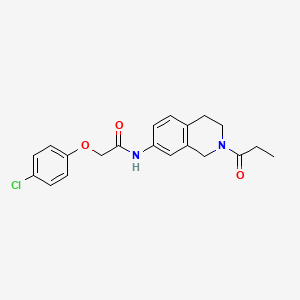

![3-{[4-(4-Ethoxybenzenesulfonamido)phenyl]formamido}propanoic acid](/img/structure/B2683801.png)

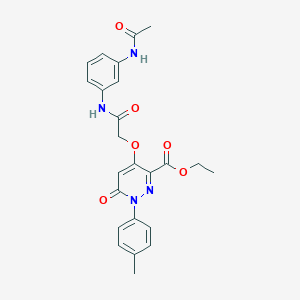

![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)

![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)